molecular formula C8H6F2N2O B6153896 5-amino-2-(difluoromethoxy)benzonitrile CAS No. 1249925-18-5

5-amino-2-(difluoromethoxy)benzonitrile

Cat. No.: B6153896
CAS No.: 1249925-18-5
M. Wt: 184.1
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Description

5-Amino-2-(difluoromethoxy)benzonitrile (CAS 1249925-18-5) is an organic compound with the molecular formula C 8 H 6 F 2 N 2 O and a molecular weight of 184.14 g/mol . This benzonitrile derivative serves as a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring both an amino group and a difluoromethoxy substituent on a benzonitrile core, makes it a versatile building block for the synthesis of more complex molecules. A prominent application of this compound is its use in the development of Notum inhibitors . Notum is a carboxylesterase that negatively regulates Wnt signaling, a pathway critical for tissue repair and regeneration. Inhibiting Notum has emerged as a promising therapeutic strategy for the treatment of neurodegenerative disorders and bone diseases. Researchers utilize this compound as a key starting material or precursor in the synthesis of these potent inhibitors, leveraging its scaffold to interact with the Notum enzyme active site. This product is intended for research purposes as a chemical intermediate and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

1249925-18-5

Molecular Formula

C8H6F2N2O

Molecular Weight

184.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino-2-fluorobenzonitrile

The process begins with 2,5-difluorobenzonitrile, where the nitrile group at position 1 activates the ring for nucleophilic substitution. Treatment with ammonia in a polar aprotic solvent (e.g., dimethylformamide) at 80–120°C selectively replaces the fluorine at position 5 with an amino group. The nitrile’s electron-withdrawing nature directs ammonia to the meta position, yielding 5-amino-2-fluorobenzonitrile.

Key Conditions :

  • Solvent : DMF or acetonitrile

  • Temperature : 100°C

  • Yield : ~60–70% (estimated based on analogous reactions)

Difluoromethoxy Group Introduction

The remaining fluorine at position 2 undergoes substitution with a difluoromethoxy group. Sodium difluoromethoxide (NaOCF₂H), generated in situ from chlorodifluoromethane (HCF₂Cl) and sodium hydroxide, serves as the nucleophile. The reaction proceeds at 120–150°C under anhydrous conditions.

Reaction Mechanism :

5-Amino-2-fluorobenzonitrile+NaOCF2HThis compound+NaF\text{5-Amino-2-fluorobenzonitrile} + \text{NaOCF}_2\text{H} \rightarrow \text{this compound} + \text{NaF}

Challenges :

  • Instability of NaOCF₂H necessitates in situ preparation.

  • Competing side reactions (e.g., hydrolysis of nitrile) require strict moisture control.

Yield : ~50–60% (extrapolated from similar substitutions)

Nitro Reduction Pathway

Synthesis of 2-Fluoro-5-nitrobenzonitrile

This route starts with nitration of 2-fluorobenzonitrile. A mixture of concentrated nitric and sulfuric acids introduces a nitro group at position 5, guided by the nitrile’s meta-directing effect.

Conditions :

  • Nitrating Agent : HNO₃/H₂SO₄ (1:3 ratio)

  • Temperature : 0–5°C (to minimize side reactions)

  • Yield : ~75%

Reduction to 5-Amino-2-fluorobenzonitrile

Catalytic hydrogenation using palladium on carbon (Pd/C) in tetrahydrofuran (THF) reduces the nitro group to an amine. Alternatively, iron powder in acetic acid offers a cost-effective reduction method.

Comparison of Methods :

Method Catalyst/Reagent Temperature Yield
Hydrogenation5% Pd/C25°C, 1 atm H₂85%
Iron ReductionFe, CH₃COOH50°C72%

Difluoromethoxy Substitution

The fluorine at position 2 is replaced via copper(I)-mediated Ullmann coupling with difluoromethanol (HOCF₂H). CuI and 1,10-phenanthroline facilitate the formation of the aryl ether bond.

Optimized Conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 130°C

  • Yield : 65%

Two-Step Sulfonamide Intermediate Route

Formation of N-(2-Cyano-4,5-difluoro-phenyl)sulfonamide

Adapted from Patent US6545154, 2-amino-4,5-difluorobenzonitrile reacts with methanesulfonyl chloride in acetonitrile with triethylamine as a base. This step produces a sulfonamide intermediate, which is subsequently treated with ammonia at 150°C to displace fluorine at position 4.

Reaction Scheme :

2-Amino-4,5-difluorobenzonitrile+CH3SO2ClN-(2-cyano-4,5-difluoro-phenyl)methanesulfonamide\text{2-Amino-4,5-difluorobenzonitrile} + \text{CH}3\text{SO}2\text{Cl} \rightarrow \text{N-(2-cyano-4,5-difluoro-phenyl)methanesulfonamide}
N-(2-cyano-4,5-difluoro-phenyl)methanesulfonamide+NH3This compound+Byproducts\text{N-(2-cyano-4,5-difluoro-phenyl)methanesulfonamide} + \text{NH}_3 \rightarrow \text{this compound} + \text{Byproducts}

Yield :

  • Step 1: 90–95%

  • Step 2: 34–45%

Limitations :

  • Low overall yield due to competitive side reactions in the second step.

  • Requires high-pressure ammonia, complicating scalability.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Nitro Reduction Sulfonamide Route
Starting Material2,5-Difluorobenzonitrile2-Fluorobenzonitrile2-Amino-4,5-difluorobenzonitrile
Key StepSequential substitutionNitration/ReductionSulfonylation/Ammonolysis
Total Yield~30–40%~40–50%~15–20%
ScalabilityModerateHighLow
CostHigh (HCF₂Cl)ModerateLow

Industrial Considerations

Solvent and Catalyst Recovery

The nitro reduction pathway offers advantages in solvent recycling, as THF and acetic acid are easily distilled. In contrast, DMSO (used in Ullmann coupling) poses challenges due to high boiling points.

Environmental Impact

Chlorodifluoromethane (HCF₂Cl), a greenhouse gas, is avoided in the sulfonamide route, making it environmentally preferable despite lower yields.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(difluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-2-(difluoromethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-2-(difluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Weight Key Properties/Applications References
5-Amino-2-(difluoromethoxy)benzonitrile 5-NH₂, 2-OCHF₂, CN 196.14 (calc) Discontinued; potential intermediate
2-Amino-5-(trifluoromethoxy)benzonitrile 2-NH₂, 5-OCF₃, CN 232.15 (calc) Hypothesized enhanced electron withdrawal
4-Amino-2-chloro-5-fluorobenzonitrile 4-NH₂, 2-Cl, 5-F, CN 170.57 Synthesis intermediate; halogenated analog
5-Amino-2-(trifluoromethyl)benzonitrile 5-NH₂, 2-CF₃, CN 200.12 (calc) Intermediate in URAT1 inhibitor synthesis
2-Fluoro-5-(trifluoromethoxy)benzonitrile 2-F, 5-OCF₃, CN 221.10 Structural analog; fluorinated substituents
5-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile 5-Br, 3-OCHF₂, 2-F, CN 266.01 Bromo-substituted; steric and electronic effects
Key Observations:

Electron Effects: The difluoromethoxy group (OCHF₂) in the target compound is less electron-withdrawing than trifluoromethoxy (OCF₃) in analogs (e.g., 2-Amino-5-(trifluoromethoxy)benzonitrile) but more so than methoxy (OCH₃). This impacts aromatic ring electron density and reactivity .

Steric and Positional Effects: Halogen substituents (Cl, F, Br) increase molecular polarity and influence binding interactions. For example, 4-Amino-2-chloro-5-fluorobenzonitrile combines halogens at positions 2 and 5, affecting spatial orientation in molecular recognition . Amino group positioning (para vs. The 5-amino configuration in the target compound may optimize interactions in biological systems compared to 4-amino analogs .

Biological Relevance :

  • Compounds with cyclopropylmethoxy (e.g., compound 26 in ) showed improved SARS-CoV-2 Mpro inhibition compared to propoxy derivatives, highlighting the role of substituent bulk in enzyme binding .
  • Bromo substituents (e.g., 5-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile) add steric hindrance, which could reduce metabolic degradation but may limit solubility .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-amino-2-(difluoromethoxy)benzonitrile, and what reaction conditions optimize yield?

  • The compound can be synthesized via nucleophilic aromatic substitution. For example, substituting a halogen (e.g., bromine) at the 2-position of a benzonitrile precursor with difluoromethoxide under basic conditions (e.g., KOH/DMF at 80–100°C). Yield optimization requires inert atmospheres (N₂/Ar) to prevent hydrolysis of the nitrile group and controlled stoichiometry of the difluoromethoxide source .
  • Characterization typically involves HPLC (>98% purity), ¹H/¹³C NMR (to confirm substitution patterns), and FT-IR (to verify nitrile and amino groups) .

Q. How does the difluoromethoxy group influence the compound’s solubility and reactivity compared to methoxy or trifluoromethoxy analogs?

  • The difluoromethoxy group (-OCF₂H) increases lipophilicity compared to methoxy (-OCH₃), enhancing membrane permeability in biological assays. However, it is less electron-withdrawing than trifluoromethoxy (-OCF₃), which reduces electrophilic reactivity in substitution reactions. Solubility in polar aprotic solvents (e.g., DMSO) is moderate (10–20 mg/mL at 25°C) .
  • Comparative studies with 5-amino-2-(trifluoromethoxy)benzonitrile show lower logP values for the difluoromethoxy variant (2.1 vs. 2.8), impacting pharmacokinetic profiles .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹⁹F NMR : Identifies the difluoromethoxy group (δ ≈ -80 to -85 ppm, split due to coupling with adjacent protons).
  • HRMS : Confirms molecular weight (C₈H₆F₂N₂O, [M+H]+ = 201.0534).
  • X-ray crystallography : Resolves spatial arrangement of substituents, particularly the planarity of the benzene ring and orientation of the difluoromethoxy group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing difluoromethoxy with ethoxy or thioether groups) to assess effects on receptor binding.
  • In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease panels) and cell-based models (e.g., IC₅₀ in cancer lines) to quantify activity. Compare results with structurally similar compounds like 5-amino-2-(4-benzylpiperazin-1-yl)benzonitrile, which shows serotonin receptor modulation .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins, validated by mutagenesis studies .

Q. What strategies resolve contradictions in reported biological data for benzonitrile derivatives?

  • Meta-analysis : Cross-reference datasets from PubChem, ECHA, and peer-reviewed studies to identify outliers. For example, discrepancies in cytotoxicity (e.g., IC₅₀ = 5 μM vs. 20 μM) may arise from assay conditions (e.g., serum concentration, exposure time).
  • Control standardization : Replicate experiments using uniform protocols (e.g., MTT assay at 48 hr, 10% FBS) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How does the difluoromethoxy group affect metabolic stability in preclinical studies?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) to identify primary metabolites. LC-MS/MS analysis typically reveals oxidative defluorination or O-demethylation as major pathways.
  • Comparative stability : The difluoromethoxy group exhibits longer half-life (t₁/₂ = 2.5 hr) than methoxy analogs (t₁/₂ = 1.2 hr) in microsomal assays due to reduced CYP450-mediated oxidation .

Methodological Guidance

Q. What chromatographic methods are optimal for purifying this compound?

  • Normal-phase silica chromatography : Use hexane/ethyl acetate (7:3) with 0.1% TFA to suppress amino group protonation.
  • Reverse-phase HPLC : C18 column, gradient elution (20%→80% acetonitrile in H₂O over 15 min), UV detection at 254 nm .

Q. How can computational tools predict the compound’s adsorption behavior on catalytic surfaces?

  • DFT calculations : Simulate interactions with metal surfaces (e.g., Pd/C) using Gaussian09 with B3LYP/6-31G(d) basis set. The nitrile group’s lone pair interacts strongly with Pd(111) facets, influencing catalytic hydrogenation efficiency .

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